Dodecyl isothiocyanate

Overview

Description

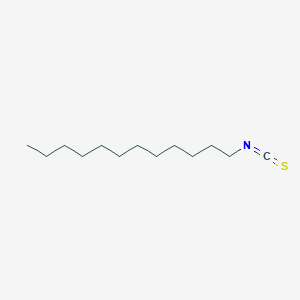

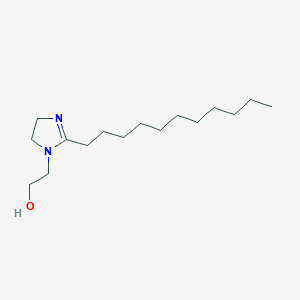

Dodecyl isothiocyanate (DITC) is a chemical compound that has been used in a variety of applications, ranging from laboratory experiments to industrial processes. It is a colorless, volatile liquid with a pungent odor, and it is often used as a reagent in organic synthesis.

Scientific Research Applications

Inhibition of Lung Tumorigenesis : Dodecyl isothiocyanate, specifically 1-dodecyl isothiocyanate, has shown potential in inhibiting lung tumorigenesis induced by tobacco-specific nitrosamines. It has been observed to be a potent inhibitor, with its isothiocyanate functional group playing a critical role in this inhibitory activity. This compound also demonstrated effectiveness in inhibiting cytochrome P-450 enzymes involved in nitrosamine metabolism (Jiao et al., 1996).

Structure-Activity Relationship in Tumor Inhibition : Further studies on structure-activity relationships of isothiocyanates, including this compound, revealed that certain structural features are associated with the inhibitory potency against lung tumorigenesis. This research provided insights into the structural basis for developing more effective chemopreventive agents (Jiao et al., 1994).

Use in Electropolymerization : this compound, under the form of sodium dodecyl sulfate, has been used as an aqueous medium for electropolymerization, showing potential in material science for creating conducting films with well-organized structures (Sakmeche et al., 1996).

Labeling and Analyzing Proteins : In biochemical analysis, sodium dodecyl sulfate, a derivative of this compound, has been extensively used for labeling and analyzing proteins, particularly in gel electrophoresis. It helps in solubilizing proteins and enabling their separation based on molecular weight (Anderson & Anderson, 1978).

Antifungal and Antimicrobial Properties : Dodecyl derivatives like dodecyl protocatechuate have been studied for their antifungal properties, showing effectiveness against certain fungal pathogens. This research suggests potential applications in developing antifungal treatments (Medina-Alarcón et al., 2017).

Isothiocyanates in Disease Prevention : Isothiocyanates, including those derived from this compound, have been studied for their disease preventive and therapeutic effects. Clinical trials suggest opportunities to incorporate them into larger human disease mitigation efforts (Palliyaguru et al., 2018).

Mechanism of Action

Target of Action

Dodecyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . The primary targets of isothiocyanates are a variety of intracellular targets including cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

Isothiocyanates interact with their targets to bring about changes in cellular function. For instance, they can inhibit the activity of CYP enzymes, modulate cell cycle regulators, induce apoptosis, and inhibit nuclear factor kappa B (NF-ĸB)

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetics of isothiocyanates involve rapid absorption in blood . .

Result of Action

The result of the action of isothiocyanates, including this compound, is the modulation of various cellular functions. This includes the induction of apoptosis, modulation of cell cycle regulators, and inhibition of various enzymes and factors . These changes can lead to antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under dry inert gas, with the container sealed, and in a cool, dry place . .

Safety and Hazards

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

properties

IUPAC Name |

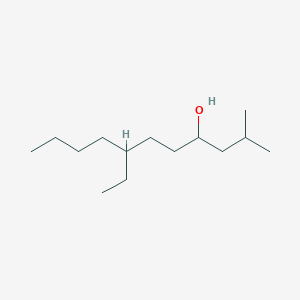

1-isothiocyanatododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVQVNLMFKGGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147937 | |

| Record name | 1-Isothiocyanato-dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072-32-8 | |

| Record name | Dodecyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isothiocyanato-dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isothiocyanic Acid Dodecyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572250J55E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dodecyl isothiocyanate interact with its target and what are the downstream effects?

A: this compound (CH3(CH2)11NCS) exerts its chemopreventive effects against lung cancer primarily by inhibiting cytochrome P-450 enzymes involved in the metabolic activation of tobacco-specific nitrosamines like NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone). [] Specifically, it demonstrates strong inhibitory activity against NNK N-oxidation and keto alcohol formation, effectively hindering the conversion of NNK into its carcinogenic metabolites. [] This inhibition disrupts the cascade of events leading to DNA damage and ultimately, lung tumor formation.

Q2: What is the structure-activity relationship of this compound and how does it impact its potency as a chemopreventive agent?

A: Research indicates that both the length of the alkyl chain and the presence of the isothiocyanate group are crucial for the inhibitory activity of this compound. [, ] Removing the isothiocyanate group or substituting it with a hydroxyl group completely abolishes its protective effect against NNK-induced lung tumorigenesis. [] Furthermore, studies comparing various alkyl isothiocyanates demonstrate that this compound, with its twelve-carbon chain, exhibits superior potency compared to shorter chain variants like hexyl isothiocyanate. [] This suggests that a longer alkyl chain, contributing to higher lipophilicity, enhances the compound's interaction with its target enzymes and strengthens its inhibitory capacity.

Q3: Are there alternative compounds with similar mechanisms of action to this compound?

A: Yes, various arylalkyl and alkyl isothiocyanates have been investigated for their potential to inhibit NNK-induced lung tumorigenesis. [] Compounds like 6-phenylhexyl isothiocyanate, 8-phenyloctyl isothiocyanate, and 10-phenyldecyl isothiocyanate have shown promising results. [] Interestingly, the presence of a phenyl group is not essential for activity, as evidenced by the potent inhibitory effect of alkyl isothiocyanates like this compound. [] The key structural determinants for activity appear to be a balance between lipophilicity (influenced by factors like alkyl chain length and phenyl substitutions) and reactivity towards glutathione. [] Compounds with higher lipophilicity and lower reactivity towards glutathione tend to be more effective inhibitors of NNK-induced lung tumorigenesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)